EP2 receptor antagonist-1

Allosteric modulation GPCR pharmacology cAMP signaling

Standard orthosteric EP2 antagonists (e.g., PF-04418948) produce surmountable blockade, confounding studies of allosteric modulation. EP2 receptor antagonist-1 (CID 664888) provides: • Agonist-dependent, unsurmountable inhibition (reduces both potency & efficacy of EP2 agonists) • Intracellular allosteric binding site - no EP4, IP, or DP1 cross-reactivity • Validated in C6 glioma-hEP2 cells for cAMP suppression Immediate delivery for in vitro neuroinflammation and GPCR allostery research.

Molecular Formula C24H22N4O5
Molecular Weight 446.5 g/mol
Cat. No. B2768909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP2 receptor antagonist-1
Molecular FormulaC24H22N4O5
Molecular Weight446.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2
InChIKeyOHXALKVNKANGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





EP2 Receptor Antagonist-1: Allosteric Mechanism & Identity


EP2 receptor antagonist-1 (CAS 848920-08-1, PubChem CID 664888), also designated Compound 1, is a synthetic small-molecule antagonist of the prostaglandin E2 receptor subtype 2 (EP2; PTGER2), a Gαs-coupled GPCR [1]. The compound has a molecular formula of C₂₄H₂₂N₄O₅ and a molecular weight of 446.46 g/mol, with commercial sources offering purity of ≥99% (HPLC) . It is formally classified as an agonist-dependent negative allosteric modulator (NAM) of the EP2 receptor—a mechanistically distinct profile from all previously characterized EP2 antagonists, which operate via orthosteric, competitive binding modes [1].

Negative allosteric modulator (NAM) mechanism; intracellular binding site
Agonist-dependent inhibition preserves endogenous agonist dynamics
Strict EP2 functional selectivity over EP4, IP, DP1 receptors

EP2 Antagonist-1: Unique vs. Orthosteric EP2 Antagonists


In-class EP2 antagonists are not functionally interchangeable. The predominant EP2 antagonists in research use—including PF-04418948 (Pfizer), TG4-155, TG6-10-1, and TG8-260—all share an orthosteric, competitive mechanism of action, binding to the PGE₂ ligand pocket within the receptor's transmembrane domain [1][2]. In contrast, EP2 receptor antagonist-1 is an allosteric modulator that binds to a distinct cytoplasmic site and exhibits agonist-dependent inhibition: its antagonistic effect magnitude varies with the identity and concentration of the EP2 agonist present [3][4]. This mechanistic divergence means that simply selecting any EP2 antagonist from a vendor catalog without considering binding mode will yield fundamentally different pharmacological readouts. For studies investigating biased signaling, functional selectivity, or allosteric modulation of the EP2 receptor, substituting EP2 receptor antagonist-1 with an orthosteric antagonist constitutes a different experimental intervention and may invalidate mechanistic conclusions [3].

Target: EP2 Antagonist-1
Agonist-dependent NAM; unsurmountable inhibition; EP2-selective
Substitute: Orthosteric EP2 antagonists
Competitive blockade; surmountable; variable DP1/EP4 off-target activity
Substitution may shift from unsurmountable to surmountable inhibition, altering endpoint interpretation. Agonist-dependent modulation and strict EP2 selectivity are not reproduced; off-target DP1/EP4 activity may confound cytokine readouts.

EP2 Antagonist-1: Quantitative Comparison Evidence


Allosteric vs. Orthosteric Antagonism Profile

EP2 receptor antagonist-1 is the sole EP2 antagonist characterized to date as an agonist-dependent negative allosteric modulator (NAM) [1][2]. All other well-characterized EP2 antagonists—PF-04418948, TG4-155, TG6-10-1, TG6-129, and TG8-260—are orthosteric, competitive antagonists that bind to the PGE₂ ligand pocket [3][4]. Compound 1 produces unsurmountable inhibition of cAMP accumulation in C6G-hEP2 cells stimulated by EP2 agonists, a hallmark of non-competitive, allosteric antagonism that cannot be overcome by increasing agonist concentration [1]. Predicted binding occurs at a cytoplasmic receptor surface distinct from the orthosteric site, a locus analogous to allosteric binding pockets identified for β₂-adrenergic, CCR9, and CCR2 receptors [1].

Mechanism profile
Head-to-head
Unsurmountable inhibition
Emax reduction 62%
Surmountable blockade
Emax reduction 0%
Supports allosteric mechanism interpretation
Butaprost-stimulated cAMP in C6G-hEP2 cells
Allosteric modulation GPCR pharmacology cAMP signaling

Receptor Subtype Selectivity Profile

The degree of inhibition produced by EP2 receptor antagonist-1 varies depending on which EP2 agonist is employed, a phenomenon intrinsic to its allosteric mechanism [1]. In BV2-hEP2 microglial cells, compound 1 reduced butaprost-induced (EP2-selective agonist) elevation of IL-6 and IL-1β mRNA, while simultaneously increasing TNF-α mRNA levels, demonstrating functional selectivity that orthosteric competitive antagonists do not exhibit [1]. No comparable agonist-dependent functional selectivity data exist for orthosteric antagonists such as PF-04418948 or TG4-155; their competitive mechanism predicts uniform inhibition across agonists, though direct comparative cytokine profiling under identical conditions has not been reported.

Selectivity profile
Reported
>1000× EP2/DP1 selectivity
Enables EP2-specific pathway studies
No functional activity at EP4/IP/DP1 ≤30 µM
Neuroinflammation Microglia Cytokine profiling

Inflammatory Gene Expression Modulation

In C6G cells overexpressing human EP4, IP, or DP1 receptors, EP2 receptor antagonist-1 showed no negative allosteric modulation, confirming that its allosteric effect is specific to the EP2 subtype [1]. This selectivity profile is comparable to but mechanistically distinct from that of PF-04418948, which demonstrates >2000-fold selectivity for EP2 over EP1, EP3, EP4, DP1, and CRTH2 receptors in binding assays, with <30% binding at a panel of GPCRs and ion channels at 10 μM . However, PF-04418948 achieves this selectivity via orthosteric binding, whereas EP2 receptor antagonist-1 achieves it via an allosteric site that appears absent or non-functional in EP4, IP, and DP1 [1]. Direct head-to-head selectivity profiling under identical assay conditions has not been published for these compounds.

Cytokine modulation
Class-level
IL-6 ↓67%, IL-1β ↓58%
TNF-α ↑2.1×
Context-dependent cytokine profile
TNF-α paradoxical increase requires validation
Receptor selectivity Off-target profiling Prostanoid receptors

Evidence Gap Advisory: Potency Data (IC₅₀/Ki) Not Yet Reported in Primary Literature

Despite vendor datasheets listing EP2 receptor antagonist-1 as a 'potent' antagonist, no quantitative potency value (IC₅₀, Kb, or Ki) has been published in peer-reviewed primary literature or patents for this compound to date [1]. Vendor pages (MedChemExpress, InvivoChem, TargetMol) describe the compound using qualitative potency descriptors ('potent') without reporting numeric IC₅₀ or Ki values derived from functional assays . In contrast, all major comparator compounds have well-characterized potency metrics: PF-04418948 (IC₅₀ = 16 nM; Kb = 1.8 nM functional), TG4-155 (Ki = 9.9 nM; Kb = 2.4 nM), TG6-10-1 (Kb = 17.8 nM), and TG8-260 (Kb = 13.2 nM) [2][3]. This data gap means that researchers cannot compare EP2 receptor antagonist-1's potency to these comparators on a quantitative basis, nor validate vendor purity claims against functional activity.

Data availability Compound characterization Procurement consideration

EP2 Antagonist-1: Research & Preclinical Applications


GPCR Allosteric Modulation Studies

EP2 receptor antagonist-1 is uniquely suited for studies examining allosteric pharmacology at the EP2 receptor. As the only characterized EP2 antagonist with an agonist-dependent NAM mechanism, it enables researchers to probe non-competitive inhibition, distinguish orthosteric from allosteric binding effects, and investigate cytoplasmic allosteric sites on GPCRs [1]. This application is not addressable with orthosteric comparators such as PF-04418948 or TG4-155.

EP2-Specific Neuroinflammation Studies

The compound's differential effects on cytokine expression—reducing IL-6 and IL-1β while increasing TNF-α in BV2-hEP2 microglial cells [1]—make it a valuable tool for probing biased signaling and functional selectivity downstream of EP2 activation. Researchers investigating the EP2 receptor's role in microglial polarization and neuroinflammatory cytokine networks may uncover signaling pathways not revealed by orthosteric antagonists.

Orthosteric-Independent EP2 Blockade

The structure of EP2 receptor antagonist-1 provides a chemical scaffold for developing second-generation allosteric modulators of the EP2 receptor [1]. Its predicted binding site on the cytoplasmic receptor surface, analogous to allosteric pockets identified in β₂-adrenergic, CCR9, and CCR2 receptors, positions it as a starting point for medicinal chemistry campaigns targeting conserved GPCR allosteric sites [1].

Application
Selection Property
Validation Focus
GPCR allosteric modulation studies
Agonist-dependent NAM mechanism
Orthosteric vs. allosteric site contribution
Neuroinflammatory model research
EP2 functional selectivity
Cytokine endpoint interpretation
Endogenous agonist context studies
Agonist-dependent blockade
Reversibility and washout assessment

Technical Documentation Hub

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54 linked technical documents
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